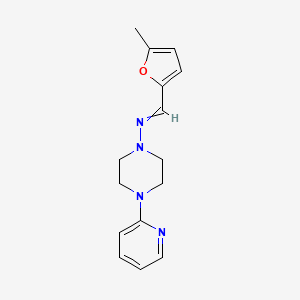
1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a methyl group, a pyridine ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Aplicaciones Científicas De Investigación
1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the methyl group at the 5-position. The pyridine ring is then attached to the piperazine moiety, which is subsequently linked to the furan ring through a methanimine linkage. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.
Mecanismo De Acción
The mechanism of action of 1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furan derivatives, pyridine-containing molecules, and piperazine-based compounds. Examples include:
- 1-(5-methylfuran-2-yl)-N-(4-pyridin-2-yl)piperazine
- 1-(5-methylfuran-2-yl)-N-(4-pyridin-2-yl)methanimine
- 1-(5-methylfuran-2-yl)-N-(4-piperazin-1-yl)methanimine
Uniqueness
What sets 1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar molecules.
Propiedades
IUPAC Name |
1-(5-methylfuran-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-13-5-6-14(20-13)12-17-19-10-8-18(9-11-19)15-4-2-3-7-16-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUJUZQJFQYXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[(1-adamantylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5593863.png)
![2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5593868.png)
![2-{1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593878.png)
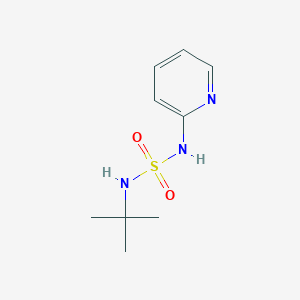
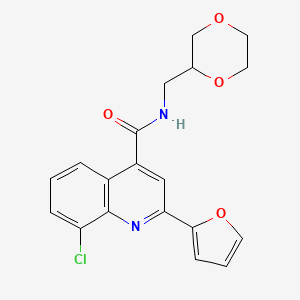
![2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5593911.png)
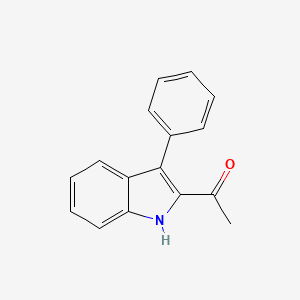
![ethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5593921.png)
![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)
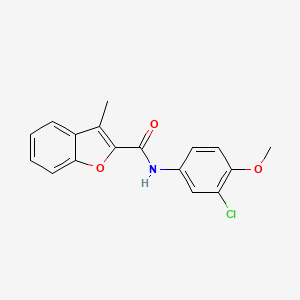
![2-(methylsulfanyl)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)
![N-({N'-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B5593947.png)
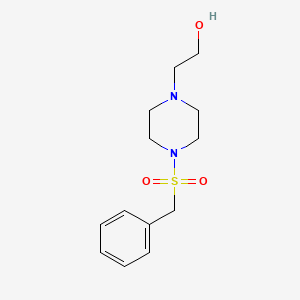
![(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one](/img/structure/B5593964.png)
